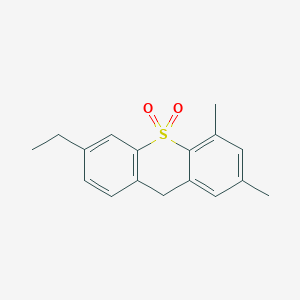
6-ethyl-2,4-dimethyl-9H-thioxanthene 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione is a synthetic organic compound belonging to the thioxanthene family Thioxanthenes are known for their unique structural properties, which include a sulfur atom incorporated into the tricyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the thioxanthene core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioxanthene derivatives with different oxidation states.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thioxanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thioxanthene derivatives.
Scientific Research Applications
6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry: This compound is explored for its potential therapeutic properties, including its use as a scaffold for drug development.
Material Science:
Mechanism of Action
The mechanism by which 6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione exerts its effects involves its interaction with molecular targets and pathways. In the context of organic electronics, it functions as a donor-acceptor molecule, facilitating charge transfer processes. In medicinal chemistry, its mechanism may involve binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
9,9-dimethyl-9H-thioxanthene-10,10-dioxide: Known for its use in deep-blue light-emitting polyfluorenes.
2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide: Used in thermally activated delayed fluorescence polymers for OLEDs.
Uniqueness
6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione is unique due to its specific structural modifications, which impart distinct electronic and optical properties. These properties make it particularly suitable for applications in advanced materials and organic electronics.
Properties
Molecular Formula |
C17H18O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
6-ethyl-2,4-dimethyl-9H-thioxanthene 10,10-dioxide |
InChI |
InChI=1S/C17H18O2S/c1-4-13-5-6-14-10-15-8-11(2)7-12(3)17(15)20(18,19)16(14)9-13/h5-9H,4,10H2,1-3H3 |
InChI Key |
QJLQJLQCOMSROZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CC3=CC(=CC(=C3S2(=O)=O)C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-4-[2-(trifluoromethyl)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12490982.png)
![5-{[1-(2-Chlorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12490992.png)
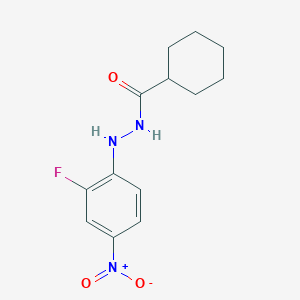
![3,7,7-trimethyl-1-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491000.png)
![5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-2-(4-ethylpiperazin-1-yl)pyrimidin-4-amine](/img/structure/B12491003.png)
![Ethyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491012.png)
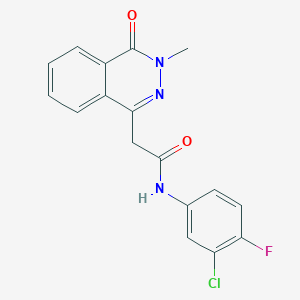
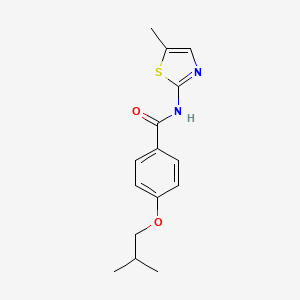

![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12491048.png)
amino}thiophene-2-carboxylic acid](/img/structure/B12491050.png)
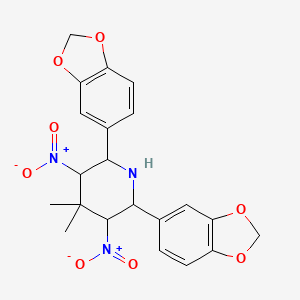
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(pyridin-3-ylcarbonyl)amino]benzoate](/img/structure/B12491060.png)
![4-fluoro-N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B12491064.png)
